2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal
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Overview
Description
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an R group. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with 2-ethylhexanal under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 2-ethylhexanal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanoic acid.
Reduction: 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of aldehydes on biological systems.
Medicine: Possible applications in drug development, particularly in designing compounds with piperidine moieties.
Industry: Use as a precursor in the synthesis of agrochemicals, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal would depend on its specific application. In general, aldehydes can react with nucleophiles due to the electrophilic nature of the carbonyl carbon. The piperidine ring may interact with biological targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanal: A simpler aldehyde without the piperidine ring.
4-Methylpiperidine: A piperidine derivative without the aldehyde group.
2-Ethyl-2-(piperidin-1-ylmethyl)-hexanal: A similar compound without the methyl group on the piperidine ring.
Uniqueness
2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is unique due to the presence of both the 2-ethylhexanal moiety and the 4-methylpiperidine ring. This combination of functional groups may impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-ethyl-2-[(4-methylpiperidin-1-yl)methyl]hexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-4-6-9-15(5-2,13-17)12-16-10-7-14(3)8-11-16/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWIPUTEFXFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CN1CCC(CC1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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